molecular formula C23H31Cl2NO3 B13772746 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride CAS No. 73790-26-8

5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride

Katalognummer: B13772746
CAS-Nummer: 73790-26-8
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: JEBINWFGLNXHCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride is a complex organic compound with a unique structure that includes benzoyloxy, methyl, propan-2-ylphenoxy, and chloroethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyloxy and methyl groups, followed by the introduction of the propan-2-ylphenoxy and chloroethyl groups. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride include:

  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-bromoethyl)-ethylazanium chloride
  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-iodoethyl)-ethylazanium chloride
  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-fluoroethyl)-ethylazanium chloride

Uniqueness

The uniqueness of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

73790-26-8

Molekularformel

C23H31Cl2NO3

Molekulargewicht

440.4 g/mol

IUPAC-Name

2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride

InChI

InChI=1S/C23H30ClNO3.ClH/c1-5-25(12-11-24)13-14-27-22-15-18(4)21(16-20(22)17(2)3)28-23(26)19-9-7-6-8-10-19;/h6-10,15-17H,5,11-14H2,1-4H3;1H

InChI-Schlüssel

JEBINWFGLNXHCI-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC=CC=C2)C(C)C)CCCl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.